2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride
Description
2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring an oxane (tetrahydropyran) ring at the C2 position of the cyclopropane core. The compound is commercially available through global suppliers such as Asymchem Laboratories (USA), Novasep (France), and Changzhou Chemscaler Pharmtech (China), indicating its relevance in research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(oxan-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H |
InChI Key |
PYTVLGOHTKPCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an oxane derivative followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes:
Cyclopropanation: The oxane derivative undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amination: The cyclopropane intermediate is then subjected to amination using ammonia or an amine source under controlled conditions.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropane amines with diverse substituents exhibit variations in physicochemical properties, synthetic accessibility, and biological activity. Below, 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is compared to structurally analogous compounds, categorized by substituent type:
Aryl-Substituted Cyclopropane Amines
- 2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride Structure: A bromophenyl group replaces the oxan-4-yl moiety. Properties: Higher molecular weight (C9H10BrClN, ~251.5 g/mol) compared to the oxan-4-yl derivative (C8H14ClNO, ~183.66 g/mol). Applications: Bromophenyl derivatives are often explored in CNS-targeting drug discovery.
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine Hydrochloride
Heterocyclic-Substituted Cyclopropane Amines
- (±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride Structure: A stilbenoxy (aromatic ether) group replaces the oxan-4-yl substituent. Properties: Melting points and retention times vary between stereoisomers (±)-59 and (±)-60, highlighting the role of stereochemistry in stability .
- 4-(Prop-2-yn-1-yl)oxan-4-amine Hydrochloride Structure: Propargyl group attached to the oxane ring. Properties: The alkyne moiety enables click chemistry applications, unlike the oxan-4-yl derivative. Molecular weight: ~220.7 g/mol (C9H15ClNO) .
Aliphatic-Substituted Cyclopropane Amines
rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine Hydrochloride
- 4-(Cyclobutylmethyl)oxan-4-amine Structure: Cyclobutylmethyl substituent on the oxane ring. Properties: Higher steric hindrance compared to the cyclopropane-amine core.
Key Findings and Insights
- Steric and Electronic Effects : Aryl substituents (e.g., bromophenyl, trifluoromethylphenyl) enhance lipophilicity but may reduce aqueous solubility. Heterocyclic groups like oxan-4-yl balance polarity and rigidity, favoring drug-likeness.
- Synthetic Complexity : Oxane-fused derivatives require multi-step synthesis (e.g., cyclopropanation under inert conditions ), whereas aliphatic analogs (e.g., methoxymethyl) are more straightforward.
- Biological Relevance: Stilbenoxy and halogenated analogs show promise in targeted therapies, while the oxan-4-yl derivative’s applications remain underexplored but could leverage its dual hydrogen-bonding sites.
Biological Activity
2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a cyclic amine compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The compound's molecular formula is , and it is characterized by a cyclopropane ring linked to an oxane moiety, which influences its reactivity and biological interactions.
The biological activity of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as both an inhibitor and an activator of various enzymatic reactions, depending on the context of its use. Key pathways affected by this compound include:
- Neurotransmitter modulation : It may influence the release and uptake of neurotransmitters, impacting neurological functions.
- Enzymatic inhibition : The compound has shown potential in inhibiting specific metabolic enzymes, which could be leveraged for therapeutic purposes.
Anticancer Potential
Recent studies have explored the anticancer properties of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride. For instance, it has been noted for its ability to inhibit tubulin polymerization, a mechanism similar to other known anticancer agents. This action can disrupt cancer cell division and growth, making it a candidate for further investigation in cancer therapy .
Comparative Analysis
To better understand the biological activity of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Tetrahydro-pyran-4-yl)-cyclopropylamine | Tetrahydro-pyran ring | Different solubility characteristics |
| 1-(oxan-4-yl)propan-2-amine | Propane chain instead of cyclopropane | May show different biological activity profiles |
| 2-(oxan-2-yloxy)-cyclopropan-1-amine | Ether functionality | Potentially alters reactivity and binding affinities |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the unique properties of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Neuropharmacological Effects : In a controlled study, the administration of 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride demonstrated significant alterations in neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against specific bacterial strains, warranting further exploration into its use as an antibiotic agent.
- Metabolic Studies : The compound's ability to modulate metabolic pathways has been investigated, showing promise in reducing cholesterol levels in animal models, similar to findings with other related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
